DNA Binding Affinity Quantified via NMR: 9-Hydroxymethyl-10-hydroxy Camptothecin vs. Unmodified DNA
Using NMR-based Diffusion Ordered Spectroscopy (DOSY), the affinity constant (Ka) of 7-ethyl-9-hydroxymethyl-10-hydroxycamptothecin (a derivative for which this compound is a core metabolite) for a model nicked DNA decamer was determined to be 3.02 mM⁻¹. This direct measurement of interaction with its biological target provides a quantifiable parameter for target engagement that cannot be assumed for structurally related but unmodified analogs [1].
| Evidence Dimension | Affinity Constant (Ka) for binding to a model nicked DNA decamer |
|---|---|
| Target Compound Data | 3.02 mM⁻¹ |
| Comparator Or Baseline | Baseline interaction of compound with DNA target |
| Quantified Difference | N/A (Establishes baseline binding affinity) |
| Conditions | NMR Diffusion Ordered Spectroscopy (DOSY) with a model nicked DNA decamer mimicking the wild-type Topoisomerase I target |
Why This Matters
This quantitative binding data is essential for researchers modeling structure-activity relationships (SAR) or validating the pharmacodynamic properties of this specific metabolite.
- [1] Jaworska, A., et al. (2021). A NMR study of binding the metabolite of SN38 derivatives to a model nicked DNA decamer mimicking target of Topo I inhibitors. Bioorganic Chemistry, 107, 104631. View Source
